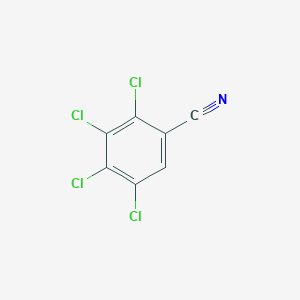

2,3,4,5-Tetrachlorobenzonitrile

Description

Significance in Organic Synthesis and Advanced Chemical Intermediate Research

Aromatic nitriles, as a class, are valuable intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. chemicalbook.com They are precursors to a variety of pharmacologically important compounds. chemicalbook.com The synthesis of complex molecules often involves a series of reactions, which can be designed as either a linear or convergent synthesis. libretexts.org In a linear synthesis, a starting material is sequentially modified through a series of steps to yield the final product. libretexts.org Convergent syntheses involve preparing different fragments of the final molecule separately and then combining them at a later stage. libretexts.org

However, the direct application of 2,3,4,5-tetrachlorobenzonitrile (B1295599) as a key intermediate in major industrial synthetic routes is not prominent in publicly available research. Its significance is more defined in its role as a reference standard for the detection and quantification of environmental contaminants. restek.comrestek.com

Historical Trajectories in Tetrachlorinated Benzonitriles Research

Research into tetrachlorinated benzonitriles is closely linked to the study of organochlorine pesticides. One of the most notable compounds in this area is chlorothalonil (B1668833), a broad-spectrum fungicide first registered for use on turf grasses in 1966. nih.gov The environmental fate of chlorothalonil has been a subject of extensive research, as it degrades into various metabolites, including hydroxylated and other chlorinated nitrile compounds. nih.govepa.govacs.org

Studies have investigated the degradation pathways of chlorothalonil in different environmental conditions, such as soil and water. epa.govacs.org For instance, the half-life of chlorothalonil in soil can be relatively short, but its degradation products can be more persistent. acs.orgnih.gov This persistence has led to the need for analytical methods to detect and quantify these metabolites, thereby driving the synthesis of specific tetrachlorinated benzonitrile (B105546) isomers as reference standards.

Contemporary Academic Research Landscape and Scholarly Interest in this compound

Current scholarly interest in this compound is largely centered on its use as an analytical standard. It is used in environmental monitoring to study the breakdown of pesticides like chlorothalonil. epa.govepa.gov The synthesis of related compounds, such as 2,3,4,5-tetrachloronitrobenzene, which can be an intermediate for insecticides, highlights the ongoing interest in substituted chlorinated aromatics. google.comgoogle.com

The synthesis of various substituted benzonitriles remains an active area of research, with methods being developed for the selective creation of different isomers. For example, the ammoxidation of chlorotoluene is a method for producing chlorobenzonitrile. rsc.org Furthermore, the synthesis of tetrazole derivatives, which have applications in pharmaceuticals and high-energy materials, can start from organonitriles through cycloaddition reactions. nih.gov While not directly involving this compound, this research demonstrates the broader academic interest in the chemistry of nitrile-containing aromatic compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 36245-95-1 |

| Molecular Formula | C₇HCl₄N |

| Purity | 95.0% chemsrc.com |

This table is interactive. Click on the headers to sort.

Research Findings on Related Substituted Benzonitriles

| Compound | Synthetic Method | Application/Significance |

| 2-Amino-5-chlorobenzonitrile | Four-step synthesis from anthranilic acid. chemicalbook.com | Intermediate for pharmaceuticals and dyes. chemicalbook.com |

| 2,3,4,5-Tetrafluorobenzoyl chloride | Synthesized from 2,3,4,5-tetrafluorobenzoic acid using triphosgene. asianpubs.org | Important organic intermediate for various industries. asianpubs.org |

| 2-Chlorobenzonitrile | Synthesized from 2-chlorotoluene (B165313) via ammoxidation. rsc.org | Intermediate for agrochemicals and pharmaceuticals. chemicalbook.com |

| 2,3,4,5-Tetrachloronitrobenzene | Prepared by chlorination of 2,4,5-trichloronitrobenzene. google.comgoogle.com | Intermediate for the insecticide Teflubenzuron. google.comgoogle.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrachlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFZVGHXAVYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968600 | |

| Record name | 2,3,4,5-Tetrachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53813-76-6 | |

| Record name | Benzonirile, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053813766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Innovations for 2,3,4,5 Tetrachlorobenzonitrile

Established Synthetic Pathways for 2,3,4,5-Tetrachlorobenzonitrile (B1295599)

The preparation of TCBN can be approached from two main retrosynthetic directions: building the chlorine substitution pattern on a benzonitrile (B105546) core or adding the nitrile group to a fully chlorinated aromatic system.

Direct Chlorination Strategies of Benzonitrile Derivatives

Direct chlorination involves the stepwise substitution of hydrogen atoms on a benzonitrile molecule with chlorine. This approach is challenging due to the difficulty in controlling the regioselectivity to obtain the specific 2,3,4,5-substitution pattern and the risk of over-chlorination.

Recent advancements in chlorination focus on direct C-H bond activation to install chlorine atoms at specific positions on an aromatic ring. nih.govthieme-connect.de These methods often rely on directing groups to enhance regioselectivity. nih.gov While specific examples for TCBN are not prevalent, the principles apply. For instance, the chlorination of benzene (B151609) up to the tetrachloro-stage often yields a mixture of isomers, primarily 1,2,4,5-tetrachlorobenzene (B31791) and 1,2,3,4-tetrachlorobenzene (B165215), with the latter being a precursor for TCBN. google.com The synthesis of 1,2,3,4-tetrachlorobenzene itself is typically achieved through the controlled chlorination of 1,3,5-trichlorobenzene. wikipedia.org These processes highlight the complexities of controlling isomer formation in direct chlorination.

Introduction of the Nitrile Functionality onto Chlorinated Aromatics

A more common and often more selective route to TCBN involves the introduction of a nitrile (-CN) group onto a 1,2,3,4-tetrachlorobenzene precursor. This transformation, known as cyanation, can be achieved through several well-established named reactions. wikipedia.org

The Sandmeyer reaction is a cornerstone method for this purpose. wikipedia.orgbyjus.com This reaction involves the diazotization of an aromatic amine (in this case, 2,3,4,5-tetrachloroaniline) with a nitrite (B80452) source, typically in the presence of a strong acid, to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt (CuCN), which facilitates the replacement of the diazonium group with a nitrile group, yielding the target this compound. wikipedia.orglscollege.ac.inmasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

Another classical method is the Rosenmund-von Braun reaction , which involves the high-temperature reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide. nih.gov Modern variations of this reaction have been developed that are catalytic in copper. wikipedia.org

Palladium-catalyzed cyanation reactions have also emerged as a powerful tool, allowing for the conversion of aryl chlorides and bromides to nitriles under milder conditions and with greater functional group tolerance than traditional methods. nih.govrsc.org

Multi-step Reaction Sequences in TCBN Preparation

The synthesis of TCBN is inherently a multi-step process, often involving the synthesis of the chlorinated aromatic precursor followed by the introduction of the nitrile functionality. libretexts.org A typical sequence would begin with a less-chlorinated benzene derivative and proceed through controlled chlorination steps to achieve the desired 1,2,3,4-tetrachloro substitution pattern before the final cyanation step. youtube.comyoutube.com

For example, a conceptual multi-step synthesis could involve:

Chlorination: Starting from a suitable chlorobenzene (B131634), perform electrophilic chlorination to synthesize 1,2,3,4-tetrachlorobenzene. wikipedia.org

Nitration: Introduction of a nitro group onto the tetrachlorobenzene ring.

Reduction: Reduction of the nitro group to an amine, forming 2,3,4,5-tetrachloroaniline.

Cyanation: Conversion of the aniline (B41778) to the nitrile via the Sandmeyer reaction. byjus.comorganic-chemistry.org

Each step in such a sequence requires careful selection of reagents and conditions to maximize the yield of the desired intermediate before proceeding to the next transformation. savemyexams.comyoutube.com

Advancements in Catalytic Synthesis and Reaction Optimization

Research into the synthesis of TCBN and related compounds has led to significant progress in catalyst development and the use of novel reaction media to enhance efficiency and selectivity.

Exploration of Catalysts in Chlorination and Nitrilation Processes

Catalysts in Chlorination: The direct chlorination of aromatic compounds often employs Lewis acid catalysts like ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃) to activate the chlorine molecule. google.com In some cases, iodine is used as a catalyst, as demonstrated in the preparation of 2,3,4,5-tetrachloronitrobenzene, a related compound. google.com The choice of catalyst is crucial for controlling the extent and position of chlorination.

Catalysts in Nitrilation (Cyanation): The field of cyanation has seen extensive catalyst development.

Copper Catalysts: Copper(I) salts are the classic reagents/catalysts for the Sandmeyer and Rosenmund-von Braun reactions. lscollege.ac.ingoogle.com

Palladium Catalysts: Palladium complexes are highly effective for the cyanation of aryl halides, including challenging aryl chlorides. nih.govorganic-chemistry.org These reactions often use ligands such as sterically demanding phosphines to prevent catalyst deactivation by the cyanide ion. nih.gov

Nickel Catalysts: Less expensive nickel-based catalytic systems have been developed as a practical alternative to palladium for the cyanation of aryl chlorides. organic-chemistry.org

Novel Solvent Systems and Reaction Media for Enhanced Selectivity and Yield

The choice of solvent is critical in optimizing synthetic routes, influencing reactant solubility, reaction rates, and product purification. wordpress.com In the synthesis of chlorinated aromatics, solvent systems can be quite aggressive. For example, a mixture of concentrated sulfuric acid and chlorosulfonic acid, with 1,2-dichloroethane (B1671644) as a co-solvent, has been used for the chlorination of a trichloronitrobenzene precursor. google.com For purification, ethanol (B145695) is often employed for recrystallization. google.com

In modern catalytic cyanation, solvents such as dioxane, dimethylformamide (DMF), acetonitrile (B52724), and N-methyl-pyrrolidone (NMP) are commonly used. nih.govgoogle.com The development of greener solvents is an ongoing area of research to reduce the environmental impact of these syntheses. wordpress.comacs.org Some advanced methods have explored the use of ionic liquids as reaction media, which can offer advantages in terms of reaction efficiency and catalyst recycling. organic-chemistry.org For instance, Sandmeyer-type reactions have been successfully carried out in [BMIM][PF6] ionic liquid. organic-chemistry.org

Process Intensification and Continuous Flow Methodologies

Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient chemical processes. wikipedia.org In the context of this compound synthesis, this can be achieved through various means, including the use of microreactors, which offer superior control over reaction parameters. youtube.com

Continuous flow chemistry, a key component of process intensification, presents numerous advantages over traditional batch processing. mnstate.edu These benefits include enhanced heat and mass transfer, which are critical for controlling highly exothermic or rapid reactions often encountered in the synthesis of halogenated aromatics. mnstate.edunih.gov The improved safety profile is particularly relevant for reactions involving hazardous reagents or intermediates, such as the diazotization step in a potential Sandmeyer synthesis of this compound from a corresponding aniline. wikipedia.orgnih.gov

While specific literature on the continuous flow synthesis of this compound is not widely available, the principles have been successfully applied to related compounds. For instance, the continuous catalytic transfer hydrogenation of benzonitrile to benzylamine (B48309) has been demonstrated, showcasing a significant increase in catalyst productivity compared to batch processes. scispace.com Such methodologies could be adapted for the synthesis of this compound, potentially leading to higher yields and purity by minimizing byproduct formation through precise control of residence time and temperature. nih.govnih.govuni-muenchen.de

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Often limited by surface area-to-volume ratio. | Excellent due to high surface area-to-volume ratio. |

| Mass Transfer | Can be inefficient, leading to localized concentration gradients. | Highly efficient, ensuring uniform mixing. |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with smaller reaction volumes at any given time. nih.gov |

| Scalability | Often requires significant redevelopment. | More straightforward by operating the system for longer durations. |

| Byproduct Formation | Higher potential due to poor control over reaction parameters. | Minimized through precise control of temperature and residence time. |

Isolation and Purification Techniques in this compound Synthesis

Recrystallization is a widely used technique for purifying solid organic compounds. google.com The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. jove.com The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. For polychlorinated aromatic compounds, common solvents for recrystallization include alcohols, and hydrocarbon solvent mixtures. mnstate.edurochester.edu For instance, in the preparation of the related compound 2,3,4,5-tetrachloronitrobenzene, ethanol was used as a recrystallization solvent, yielding a product with 99% purity. Given the structural similarity, ethanol or ethanol/water mixtures could be effective for purifying this compound. mnstate.edu

Table 2: Common Solvents for Recrystallization of Organic Compounds

| Solvent/Solvent System | Polarity | Comments |

|---|---|---|

| Water | High | Effective for polar compounds, often used in combination with a more soluble organic solvent. rochester.edu |

| Ethanol | Medium-High | A versatile solvent, often used for a wide range of organic compounds. youtube.com |

| n-Hexane/Ethyl Acetate (B1210297) | Low/Medium | A common solvent pair for compounds with intermediate polarity. rochester.edu |

| Toluene | Low | Suitable for non-polar, aromatic compounds. |

Chromatographic techniques, particularly column chromatography, are employed when recrystallization is ineffective, especially for separating compounds with similar solubility profiles or when impurities are present in significant amounts. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. A solvent system, or eluent, of appropriate polarity is chosen to move the compounds through the column at different rates. For halogenated benzonitriles, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate is often effective. For example, the purification of 4-bromo-2-chlorobenzonitrile (B136228) was achieved using silica gel chromatography with a petroleum ether:ethyl acetate eluent.

Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) for real-time monitoring of reactions. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling. youtube.commt.comspecac.com

This real-time analysis allows for a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, enabling precise control over the reaction to maximize yield and purity. youtube.comspectroscopyonline.com For the synthesis of this compound, particularly if a Sandmeyer reaction is employed, in-situ FTIR could monitor the disappearance of the diazonium salt intermediate and the formation of the nitrile product. wikipedia.orgnih.gov This would allow for the accurate determination of the reaction endpoint, preventing the formation of byproducts from over- or under-reaction.

The data generated from in-situ monitoring can be used to create concentration profiles over time, which are essential for kinetic modeling and process optimization. youtube.com This approach facilitates a more efficient scale-up from the laboratory to industrial production, ensuring consistent product quality. mt.com

Chemical Reactivity and Derivatization Chemistry of 2,3,4,5 Tetrachlorobenzonitrile

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Benzene (B151609) Ring

Aromatic rings, typically nucleophilic, become electrophilic and susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups. jove.com The nitrile group (-CN) on 2,3,4,5-tetrachlorobenzonitrile (B1295599) serves as a strong activating group for nucleophilic aromatic substitution (SNAr), a reaction in which a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. jove.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. differencebetween.com

The electron-deficient nature of the benzene ring in this compound facilitates the displacement of its chlorine atoms by a variety of heteroatom nucleophiles, including alkoxides, amines, and thiols. The regioselectivity of this substitution is governed by the ability of the electron-withdrawing nitrile group to stabilize the intermediate Meisenheimer complex. Attack at positions ortho and para to the nitrile group is electronically favored due to the effective delocalization of the negative charge onto the nitrile group via resonance.

In the case of this compound, the potential sites for substitution are:

C-2: ortho to the nitrile group.

C-3: meta to the nitrile group.

C-4: para to the nitrile group.

C-5: meta to the nitrile group.

Based on electronic principles, nucleophilic attack is most likely to occur at the C-4 (para) position, followed by the C-2 (ortho) position. Substitution at the meta positions (C-3 and C-5) is significantly less favored. While specific studies on the selective substitution of this compound are not widely documented, reactions on similarly activated polychlorinated systems, such as 3,6-dichloro-1,2,4,5-tetrazine, demonstrate the feasibility of selective SNAr reactions. researchgate.net

Both electronic and steric effects critically influence the rate and outcome of SNAr reactions on this compound. differencebetween.com

Electronic Effects: The primary electronic effect stems from the powerful electron-withdrawing nature of the nitrile group through both induction and resonance (-I, -M effect). This effect significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The four chlorine atoms also contribute with a strong inductive withdrawing effect (-I) and a weaker resonance donating effect (+M). The net result is a highly electrophilic aromatic system primed for SNAr reactions. researchgate.net Decreased ring activation generally leads to lower rates of nucleophilic attack. researchgate.net

Steric Effects: Steric hindrance arises from the spatial bulk of atoms, which can impede the approach of a nucleophile to the reaction center. wikipedia.org In this compound, the chlorine atoms adjacent to potential attack sites can cause steric hindrance.

Attack at C-2: This position is electronically activated (ortho to -CN) but is flanked by a chlorine atom at C-3, which provides some steric hindrance.

Attack at C-4: This position is also electronically activated (para to -CN) and is flanked by chlorine atoms at C-3 and C-5.

Attack at C-5: While electronically disfavored (meta to -CN), this position is sterically hindered by the chlorine at C-4.

The interplay of these effects dictates the ultimate site of substitution. Increased steric hindrance around the reaction site is known to slow down chemical reactions. wikipedia.orgrsc.org For instance, the reaction rate can be significantly reduced when bulky nucleophiles or substrates with bulky substituents are used. researchgate.netrsc.org

The conversion of aromatic chlorides to the corresponding fluorides is a synthetically important transformation, often accomplished via a halide exchange (Halex) reaction. wikipedia.org This process involves treating the aryl chloride with an anhydrous fluoride (B91410) salt, typically potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at high temperatures (150-250 °C). wikipedia.org Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are commonly used. wikipedia.org

The Halex reaction is particularly effective for aryl chlorides that are activated by electron-withdrawing groups, such as nitro or nitrile groups. wikipedia.org Therefore, this compound is a suitable substrate for conversion to 2,3,4,5-tetrafluorobenzonitrile. While the direct conversion of this specific isomer is not prominently detailed in readily available literature, the successful application of the Halex process to other chlorinated benzonitriles, such as the conversion of 2,6-dichlorobenzonitrile (B3417380) to 2,6-difluorobenzonitrile, demonstrates the viability of this method. wikipedia.org Phase-transfer catalysts may also be employed to improve reaction efficiency. google.com

Table 1: General Conditions for the Halex Reaction on Activated Aryl Chlorides

| Parameter | Typical Conditions |

|---|---|

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF), Cesium Fluoride (CsF) |

| Solvent | Dimethyl sulfoxide (DMSO), Sulfolane, Dimethylformamide (DMF) |

| Temperature | 150 - 250 °C |

| Catalyst (Optional) | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) or phosphonium (B103445) salts) google.com |

Transformations of the Nitrile Functional Group in this compound

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk

Acidic Hydrolysis: Heating this compound with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) under reflux will yield 2,3,4,5-tetrachlorobenzoic acid and an ammonium salt. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially produces the salt of the carboxylic acid (sodium 2,3,4,5-tetrachlorobenzoate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free 2,3,4,5-tetrachlorobenzoic acid. libretexts.orgweebly.com

The synthesis of 2,3,4,5-tetrachlorobenzoic acid and its subsequent conversion to 2,3,4,5-tetrachlorobenzamide have been documented, confirming the viability of these transformations. mdpi.com The partial hydrolysis of the nitrile to the corresponding amide, 2,3,4,5-tetrachlorobenzamide, can often be achieved under more controlled conditions, for example by using acid catalysis with careful management of reaction time and temperature. A family of borylated 2,3,4,5-tetrachlorobenzamides has also been synthesized and studied. aber.ac.uk

Table 2: Typical Conditions for Nitrile Hydrolysis and Amidation

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Full Hydrolysis (Acidic) | Dilute H₂SO₄ or HCl, Heat (reflux) | 2,3,4,5-Tetrachlorobenzoic Acid |

| Full Hydrolysis (Basic) | 1. NaOH (aq), Heat (reflux) 2. H₃O⁺ (acidification) | 2,3,4,5-Tetrachlorobenzoic Acid | | Amidation | Controlled acid-catalyzed hydration (e.g., H₂SO₄ in AcOH) | 2,3,4,5-Tetrachlorobenzamide |

The nitrile group can be readily reduced to a primary amine. The most common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. jove.comlibretexts.orgjove.com This reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org An intermediate imine anion is formed, which is then subjected to a second hydride attack to generate a dianion that, upon protonation with water, yields the primary amine. jove.comlibretexts.org

Applying this to this compound would yield 2,3,4,5-tetrachlorobenzylamine.

Reaction: this compound + LiAlH₄ → 2,3,4,5-Tetrachlorobenzylamine

Alternatively, catalytic hydrogenation using reagents like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can also achieve this reduction. researchgate.netchemicalforums.com The presence of ammonia is often recommended during catalytic hydrogenation to suppress the formation of secondary amine byproducts. chemicalforums.com

The conversion of a nitrile to an imine represents a partial reduction. While imines are intermediates in the reduction to amines, they are not typically isolated under standard reduction conditions with strong agents like LiAlH₄ because they are immediately reduced further. chemistrysteps.comlibretexts.org Specialized reagents or catalytic systems, often involving transition metals like ruthenium, are required to selectively synthesize imines from nitriles. rsc.orgrsc.org

Table 3: Common Methods for the Reduction of Nitriles to Primary Amines

| Method | Reagents and Conditions | Product |

|---|

| Hydride Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in dry ether or THF 2. Water (H₂O) workup | Primary Amine | | Catalytic Hydrogenation | H₂ gas, Raney Nickel or Pd/C catalyst, often in an ammonia/ethanol (B145695) solution | Primary Amine |

Cycloaddition and Other Pericyclic Reactions Involving the Nitrile Group

Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state. wikipedia.orglibretexts.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are powerful tools in organic synthesis due to their high stereospecificity and efficiency. wikipedia.orgbyjus.com The nitrile group (C≡N) of this compound, while often considered a spectator in many reactions, can participate in certain types of pericyclic reactions, particularly cycloadditions.

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The nitrile group can act as a "dipolarophile" or a "dienophile" in these reactions.

A significant class of cycloadditions involving nitriles is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. libretexts.org In this reaction, a 1,3-dipole reacts with the nitrile's π-system to form a five-membered heterocyclic ring. libretexts.org For instance, organic azides (R-N₃) can react with nitriles to yield tetrazoles, and nitrile oxides (R-CNO) can react to form oxadiazoles. nih.gov The electron-withdrawing nature of the four chlorine atoms on the benzene ring of this compound is expected to enhance the electrophilicity of the nitrile carbon, making it a more reactive partner for these types of cycloadditions.

While the general principles of nitrile cycloadditions are well-established, specific, documented examples detailing the participation of this compound in these reactions are not extensively reported in peer-reviewed literature. However, the expected reactivity would follow established patterns for activated nitriles.

| Reaction Type | Reactant Partner | Expected Product | Significance |

| [3+2] Cycloaddition | Organic Azide (R-N₃) | Substituted Tetrazole | Synthesis of nitrogen-rich heterocycles with applications in medicinal chemistry and materials science. |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Substituted Oxadiazole | Formation of stable aromatic heterocycles often used as isosteres for ester and amide groups in drug design. nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | Substituted Pyridine | The nitrile group is generally a poor dienophile; this reaction typically requires high temperatures or Lewis acid catalysis. |

Complex Molecular Architecture Design Using this compound as a Building Block

While the name "this compound" refers to a molecule with a single nitrile group, the synthesis of large, complex architectures like extended π-frameworks often utilizes precursors with two nitrile groups on a benzene ring, known as phthalonitriles. A closely related and highly important building block is tetrachlorophthalonitrile (B161213) (e.g., 3,4,5,6-tetrachlorophthalonitrile), which serves as a key precursor for the synthesis of phthalocyanines. These large, aromatic macrocycles are prime examples of complex molecular architectures and extended π-systems.

The general strategy involves the cyclotetramerization of four phthalonitrile (B49051) units, often templated around a central metal ion, to create the highly stable 18-π electron phthalocyanine (B1677752) ring system. nih.govdergipark.org.tr

Synthesis of Polyfunctionalized Aromatic Compounds

The chlorine atoms on the periphery of the phthalocyanine ring, derived from tetrachlorophthalonitrile, are highly valuable synthetic handles. They activate the ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This post-synthesis modification is a powerful method for creating polyfunctionalized aromatic macrocycles with tailored properties.

By reacting the perchlorinated phthalocyanine with various nucleophiles, a diverse library of derivatives can be accessed. This method allows for precise control over the electronic and physical properties of the final molecule, such as solubility, aggregation behavior, and electronic absorption.

| Nucleophile | Functional Group Introduced | Resulting Compound Class | Typical Reaction Conditions |

| Alkoxides (R-O⁻) | Alkoxy (-OR) | Alkoxy-substituted Phthalocyanines | K₂CO₃, DMF, Heat |

| Thiolates (R-S⁻) | Alkylthio (-SR) | Alkylthio-substituted Phthalocyanines | K₂CO₃, DMF, Heat |

| Amines (R-NH₂) | Amino (-NHR) | Amino-substituted Phthalocyanines | High Temperature, Polar Aprotic Solvent |

| Phenoxides (Ar-O⁻) | Aryloxy (-OAr) | Aryloxy-substituted Phthalocyanines | K₂CO₃, DMF, Heat |

This derivatization capability makes tetrachlorophthalonitrile a versatile building block for designing complex, polyfunctionalized aromatic compounds with specific functions.

Development of Conjugated Systems and Extended Pi-Frameworks

Phthalocyanines are quintessential examples of conjugated systems and extended π-frameworks. nih.gov Their structure features a large, planar system of overlapping p-orbitals, leading to extensive delocalization of 18 π-electrons. This electronic structure is responsible for their intense color and unique optoelectronic properties.

The synthesis of phthalocyanines from tetrachlorophthalonitrile allows for the systematic development of these extended π-frameworks. The peripheral substituents, introduced via nucleophilic substitution as described previously, have a profound impact on the electronic properties of the macrocycle. Electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

This tuning directly affects the molecule's absorption spectrum, particularly the prominent "Q-band" in the visible/near-infrared region, which is characteristic of the π-π* transition of the phthalocyanine macrocycle. By carefully selecting the peripheral functional groups, the absorption wavelength, and therefore the color and electronic properties of the material, can be precisely engineered.

| Substituent Type | Effect on Electron Density | Impact on HOMO/LUMO Gap | Shift in Q-Band Absorption |

| Electron-Donating (e.g., -OR, -NR₂) | Increases | Decreases | Red Shift (to longer wavelengths) |

| Electron-Withdrawing (e.g., -NO₂, -SO₂R) | Decreases | Increases | Blue Shift (to shorter wavelengths) |

The ability to start from a simple, halogenated building block like tetrachlorophthalonitrile and construct these large, tunable conjugated systems is a cornerstone of modern materials chemistry, with applications in dyes, sensors, nonlinear optics, and photodynamic therapy. dergipark.org.tr

Advanced Applications and Materials Science Research Involving 2,3,4,5 Tetrachlorobenzonitrile

Role as an Intermediate in Advanced Agrochemical Research and Development

The quest for more effective, selective, and environmentally sound agricultural chemicals necessitates the exploration of novel molecular scaffolds. 2,3,4,5-Tetrachlorobenzonitrile (B1295599) provides a robust starting point for the synthesis of complex molecules with potential biological activity, owing to its polychlorinated structure which can enhance the stability and efficacy of the final compound.

Phenylamide fungicides are a class of systemic agricultural chemicals highly effective against Oomycete pathogens, which are responsible for devastating diseases like downy mildews and late blight. frac.infonzpps.org Commercially available since 1978, these fungicides, which include well-known active ingredients like metalaxyl (B1676325) and benalaxyl, work by inhibiting ribosomal RNA biosynthesis in the target pathogens. frac.infobcpc.org They are known for being rapidly absorbed by plants and transported systemically. nzpps.org

In the research and development of new fungicidal agents, TCBN serves as a key intermediate. While not a direct precursor in the established synthesis of current commercial phenylamides, its tetrachlorinated phenyl ring is a crucial structural motif. Researchers utilize TCBN to synthesize novel analogues of phenylamides. The synthetic versatility of the nitrile group allows for its conversion into an amine or other functional groups, which can then be coupled with other molecules to create new candidate fungicides. The aim of such research is to develop compounds with an improved resistance profile, as some pathogen populations have developed resistance to older phenylamides. bcpc.org

It is critical to distinguish this compound from the broad-spectrum fungicide Chlorothalonil (B1668833). The chemical name for Chlorothalonil is 2,4,5,6-tetrachloroisophthalonitrile, and it is a dinitrile, meaning it has two nitrile (C≡N) groups on the benzene (B151609) ring. wikipedia.orgnih.gov In contrast, this compound is a mononitrile, possessing only one such group.

Given this fundamental structural difference, TCBN is not a direct precursor in the manufacturing of Chlorothalonil. Instead, its role in this research area is as a structural analogue for synthesizing related compounds. Researchers develop novel formulations by using TCBN to build molecules that mimic certain aspects of Chlorothalonil's structure. This allows for the systematic study of structure-activity relationships, helping to determine the precise role of the nitrile groups and the chlorine substitution pattern in the fungicidal mechanism of action. nih.gov This research can lead to new compounds with potentially different toxicity profiles or improved efficacy. The main breakdown product of chlorothalonil itself is known to be more toxic and persistent than the parent compound, driving the search for alternatives. wikipedia.org

The development of new pesticides and herbicides is a continuous process driven by the need to overcome pest resistance and meet stricter environmental regulations. nih.gov Polychlorinated aromatic compounds like TCBN are foundational starting materials in the synthesis of new active ingredients. The electron-withdrawing nature of the chlorine atoms and the nitrile group activates the aromatic ring, making it amenable to various chemical transformations.

Research in this area leverages TCBN to create diverse libraries of novel compounds for biological screening. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocyclic rings, leading to entirely new classes of potential agrochemicals. These synthetic strategies are employed to develop novel triazine herbicides, insect growth regulators, and other agents. nih.govnih.gov The dense chlorination of the TCBN core is often associated with enhanced biological activity in the resulting molecules.

Table 1: Conceptual Synthetic Pathways for Novel Agrochemicals from TCBN

| Starting Material | Synthetic Transformation | Potential Agrochemical Class | Target |

| This compound | Reduction of nitrile to aminomethyl group, followed by reaction with cyanuric chloride | Triazine Herbicides | Photosynthetic Electron Transport |

| This compound | Hydrolysis of nitrile to carboxylic acid, followed by amidation | Phenylamide-like Fungicides | Oomycete Pathogens |

| This compound | Reaction with thiourea (B124793) derivatives | Substituted Thiourea Insecticides | Insect Growth Regulation |

| This compound | Cycloaddition reactions involving the nitrile group | Heterocyclic Pesticides | Various insect/fungal targets |

Innovations in Polymer and Materials Science Enabled by this compound

In materials science, there is a persistent demand for high-performance polymers that can withstand extreme conditions. TCBN's high chlorine content and aromatic nature make it an attractive monomer for creating polymers with inherent flame retardancy and exceptional thermal stability.

Halogenated compounds, particularly those containing bromine and chlorine, are widely used as flame-retardant additives in plastics. researchgate.net They operate by a gas-phase mechanism, interrupting the radical chain reactions of combustion. faa.gov These additives are often used in conjunction with synergists like antimony trioxide to enhance their effectiveness, allowing for lower loading levels in the final polymer formulation. tecnalia.com

This compound is explored in research as a potential flame-retardant additive due to its high percentage of chlorine and significant thermal stability. While not a common commercial product for this application, its structure is representative of the class of chlorinated aromatic flame retardants. Research focuses on synthesizing TCBN derivatives that can be blended with engineering plastics like Acrylonitrile-Butadiene-Styrene (ABS), polycarbonates, and polyesters to improve their fire resistance without significantly compromising their mechanical properties. tecnalia.comresearchgate.net

Table 2: Projected Impact of a TCBN-Based Additive on a Standard Engineering Plastic

| Property | Base Polymer (e.g., ABS) | Polymer + TCBN-based Additive | Rationale |

| Flammability (UL-94 Rating) | V-2 or HB (burns) | V-0 (self-extinguishes) | Halogenated additive interrupts combustion. |

| Limiting Oxygen Index (LOI) | ~18-20% | >28% | Higher oxygen concentration needed to sustain flame. |

| Mechanical Strength | High | Slightly Reduced | Additive loading can disrupt polymer matrix. tecnalia.com |

| Thermal Stability | Good | Excellent | High thermal stability of the chlorinated aromatic core. |

Beyond its use as an additive, TCBN can be directly incorporated into a polymer's structure as a monomer to create inherently flame-retardant and high-performance materials. faa.gov The synthesis of advanced aromatic polymers, such as polyamides and polyethers, often relies on monomers that can impart exceptional stability. mdpi.com

The chemistry of TCBN is well-suited for such polymerizations. The electron-withdrawing effect of the nitrile group activates the chlorine atom at the para-position (C-4) for nucleophilic aromatic substitution. This allows TCBN to react with bisphenols or other difunctional nucleophiles to form long-chain polymers, such as poly(arylene ether nitriles). The resulting polymers would have the tetrachlorinated benzene units integrated directly into their backbone. This molecular design leads to materials with very high glass transition temperatures (Tg), excellent thermal and oxidative stability, and inherent non-flammability, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

Exploration in Organic Light-Emitting Materials and Covalent Organic Frameworks (COFs)

The direct application of this compound in organic light-emitting materials or as a primary building block in commercially developed Covalent Organic Frameworks (COFs) is not extensively documented. However, its structural characteristics suggest potential areas of exploration in these advanced fields.

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize layers of organic compounds to produce light when electricity is applied. sigmaaldrich.com The performance of an OLED is heavily dependent on the chemical and photophysical properties of the materials used in its various layers, including the emissive layer (EML), electron-transporting layer (ETL), and hole-transporting layer (HTL). sigmaaldrich.comresearchgate.net Materials with high electron affinity are often used for electron transport. researchgate.net While common materials include organometallic chelates like Tris(8-hydroxyquinolinato)aluminium (Alq₃) and various polynuclear aromatic complexes, the field is constantly exploring new molecular structures to enhance efficiency, color purity, and operational lifetime. researchgate.netmdpi.com The nitrile group in TCBN is a strong electron-withdrawing group, a characteristic often sought in materials designed for ETLs. The synthesis of novel luminogens or transport materials could potentially incorporate the tetrachlorinated phenyl ring from TCBN to tune the electronic properties and stability of the final molecule.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. rsc.orgunt.edu Their tunable porosity, high surface area, and inherent structural designability make them promising candidates for applications such as gas storage, catalysis, and optoelectronics. rsc.org The synthesis of COFs typically involves condensation reactions between symmetric organic building blocks. unt.edu For instance, triazine-linked frameworks can be formed through the trimerization of aromatic cyanides (nitriles). unt.edu Given that TCBN is an aromatic nitrile, it could theoretically serve as a monomer in the synthesis of triazine-based COFs. The presence of four chlorine atoms on the phenyl ring would impart specific properties to the resulting framework, potentially enhancing its thermal stability or altering its electronic band gap, which is a key parameter for applications like photocatalysis. rsc.org

The table below outlines the general classes of materials used in these fields, where derivatives of molecules like TCBN could theoretically be positioned.

| Application Area | Material Class | Potential Role of a TCBN-derived Structure |

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Materials (ETL) | The electron-withdrawing nitrile and chloro- groups could enhance electron mobility. researchgate.net |

| Emissive Layer (EML) Dopants | Modifying the electronic properties of a luminophore to tune emission color and efficiency. sigmaaldrich.com | |

| Covalent Organic Frameworks (COFs) | Triazine-linked Frameworks | The nitrile group could undergo trimerization to form the core linkage of the framework. unt.edu |

| Photocatalytic COFs | The halogenated structure could influence the band gap and catalytic activity. rsc.org |

Research in Specialty Biocides and Industrial Process Chemicals

The highly chlorinated structure of TCBN suggests its potential as a scaffold for developing specialty biocides and chemicals for industrial processes, particularly where microbial control is essential.

While studies focusing specifically on the antimicrobial properties of this compound are not prominent, research into related chemical structures provides a strong basis for its investigation. The nitrile group of TCBN is a versatile chemical handle that can be converted into a wide array of nitrogen-containing heterocyclic compounds. Many of these heterocyclic families, such as triazoles and pyrimidines, are known to possess potent and broad-spectrum antimicrobial activities. nih.govpjmonline.org

Research has demonstrated that derivatives of 1,2,4-triazol-3-one exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. pjmonline.org Similarly, studies on novel 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives have shown significant antimicrobial action against pathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The effectiveness of these compounds is often linked to the nature of the substituents on the heterocyclic ring. nih.govpjmonline.org For instance, the presence of electron-withdrawing groups on a phenyl substituent can enhance the antimicrobial or antifungal potency of some DHPMs. nih.gov This suggests that heterocycles synthesized from a TCBN precursor, which would carry the electron-withdrawing tetrachlorophenyl group, could be promising candidates for new antimicrobial agents.

The table below summarizes findings from research on related heterocyclic compounds, illustrating the types of activity that could be explored for TCBN derivatives.

| Heterocyclic Class | Target Microorganisms | Example of Findings | Citation |

| 3,4-Dihydropyrimidine-2(1H)-ones | E. coli, P. aeruginosa (Gram-negative), S. aureus (Gram-positive) | Compounds showed significant activity with MIC values of 32-64 μg/ml. | nih.gov |

| 2,4-dihydro- researchgate.netnih.govnih.govtriazol-3-ones | Gram-positive bacteria, Gram-negative bacteria, Candida species (fungi) | Aminomethyl derivatives were active against a majority of the microorganisms tested. | pjmonline.org |

| 2-methylthio-benzo[g] researchgate.netnih.govnih.govtriazolo[1,5-a]quinazolines | Bacillus subtilis, Staphylococcus aureus, Aspergillus fumigatus, Candida albicans | Multiple derivatives showed significant activity against six bacterial and six fungal strains. | nih.gov |

Biocorrosion, or microbially influenced corrosion (MIC), is a significant problem in industrial settings such as cooling water systems, where microorganisms form biofilms on metal surfaces, accelerating corrosion. nih.govnih.gov Chemical inhibitors are a primary method for controlling MIC. These inhibitors can function by killing the microbes (biocidal activity) or by forming a protective film on the metal surface that prevents both microbial attachment and corrosive chemical reactions. nih.gov

The investigation of halogenated organic molecules as corrosion inhibitors is an active area of research. For example, synthesized N-substituted tetrabromophthalic derivatives have been shown to be effective at inhibiting the growth of Pseudomonas aeruginosa, a key bacterium involved in MIC, and reducing the corrosion rate of carbon steel. nih.gov These inhibitors were effective at concentrations of 200 ppm and demonstrated a significant reduction in biofilm formation. nih.gov

Given these findings, this compound represents a molecule of interest for similar applications. Its heavily chlorinated aromatic structure is analogous to the brominated compounds that have proven effective. TCBN or its derivatives could potentially adsorb onto metal surfaces, creating a protective barrier. Furthermore, as discussed in the previous section, derivatives of TCBN could exhibit biocidal properties, directly addressing the microbial cause of the corrosion. nih.govpjmonline.org Therefore, TCBN serves as a viable starting point for the development of dual-function inhibitors that offer both antimicrobial and surface-protective properties for use in industrial water treatment and biocorrosion prevention.

Environmental Fate, Transformation, and Degradation Mechanisms of 2,3,4,5 Tetrachlorobenzonitrile

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of many organic pollutants. For chlorinated aromatic compounds like 2,3,4,5-tetrachlorobenzonitrile (B1295599), this can occur through direct absorption of light energy or via indirect reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of a photon by the molecule, leading to its excitation and subsequent chemical transformation. For chlorinated aromatic compounds, the primary mechanism of direct photolysis is often the cleavage of the carbon-chlorine (C-Cl) bond. The absorption of ultraviolet (UV) radiation, particularly in the environmentally relevant UV-B (280-315 nm) and UV-A (315-400 nm) ranges, can provide sufficient energy to break these bonds.

The direct photolysis of chlorinated methanes has been shown to proceed via the rupture of the C-Cl bond upon VUV irradiation. nih.gov A similar mechanism is anticipated for this compound, where the absorption of a photon leads to a homolytic cleavage of a C-Cl bond, generating a polychlorinated phenyl radical and a chlorine radical. This initial step can trigger a cascade of further reactions, including hydrogen abstraction from surrounding media or reactions with other radicals, leading to dechlorinated and transformed products. The quantum yield, a measure of the efficiency of a photochemical reaction, for such processes is a key parameter in determining the environmental persistence of the compound. For instance, the quantum yield for the photochemical decomposition of chlorobenzene (B131634) in air has been estimated to be around 115%. researchgate.net

The stability of chlorinated aromatic compounds can be influenced by their structure. For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a notoriously persistent compound, has been shown to undergo photochemical dechlorination when exposed to natural sunlight in herbicide formulations. nih.gov This suggests that even highly chlorinated aromatic compounds can be susceptible to direct photolysis under environmental conditions.

Indirect photodegradation occurs when other substances in the environment, known as photosensitizers, absorb light and produce reactive species that then attack the pollutant molecule. Key reactive species involved in the indirect photodegradation of organic compounds include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and other radical intermediates.

Hydroxyl radicals are highly reactive and non-selective oxidants that can react with a wide range of organic molecules. In aquatic environments, natural organic matter (NOM), nitrate (B79036), and nitrite (B80452) can act as photosensitizers, generating •OH upon irradiation. rsc.org The reaction of •OH with aromatic compounds typically proceeds through addition to the aromatic ring or hydrogen abstraction. For this compound, •OH can add to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical, which can then undergo further reactions leading to dechlorination and ring cleavage. The rate constants for the reaction of phenolic contaminants with •OH are typically very high, indicating a rapid degradation process. rsc.org

Nitrite can also sensitize the photolysis of phenolic compounds, leading to the formation of reactive nitrogen species in addition to hydroxyl radicals. rsc.org The photolysis of chlorine in water can also produce hydroxyl radicals, with a quantum yield of 1.4 mol Es⁻¹ for HOCl at 254 nm. nih.gov

The following table summarizes the key reactive species and their roles in indirect photodegradation:

| Reactive Species | Formation Mechanism | Role in Degradation of Chlorinated Aromatics |

|---|---|---|

| Hydroxyl Radical (•OH) | Photolysis of natural organic matter, nitrate, nitrite, hydrogen peroxide. | Addition to the aromatic ring, leading to hydroxylation and subsequent ring cleavage. |

| Singlet Oxygen (¹O₂) | Energy transfer from excited state photosensitizers (e.g., dissolved organic matter) to ground state oxygen (³O₂). | Reacts with electron-rich moieties, potentially leading to oxidation of the nitrile group or the aromatic ring. |

| Nitrate Radical (NO₃•) | Photolysis of nitrate in aqueous solution. | Can initiate oxidation reactions, though generally less reactive than •OH. |

The rate and pathway of photodegradation are significantly influenced by the surrounding environmental matrix and the spectrum of incident light.

Environmental Matrices:

Water: In aqueous environments, the presence of dissolved organic matter (DOM), nitrates, and other photosensitizers can accelerate indirect photodegradation. rsc.org However, DOM can also act as a light screen, reducing the penetration of UV radiation and thus slowing down direct photolysis. Water pH can also play a role, for instance, by affecting the speciation of the compound or the efficiency of radical production.

Soil and Surfaces: On soil surfaces, the photodegradation of chlorinated aromatic compounds can be influenced by the soil's composition. Clay minerals and organic matter can adsorb the compound, which may either enhance or inhibit its photodegradation. For example, the photodegradation of 2,3,7,8-TCDD was observed on soil surfaces under natural sunlight. nih.gov The presence of photocatalytic minerals like titanium dioxide (TiO₂) in soil can also promote degradation. unito.it

Atmosphere: In the gas phase, chlorinated aromatic compounds can undergo direct photolysis or react with photochemically generated radicals, such as the hydroxyl radical. nih.govresearchgate.net

Light Spectra: The efficiency of photodegradation is highly dependent on the wavelength of light. The absorption spectrum of the compound determines its susceptibility to direct photolysis. For many chlorinated aromatics, significant absorption occurs in the UV-B and UV-C regions. While UV-C is not environmentally relevant at the Earth's surface, UV-B radiation can drive direct photolysis.

The use of photocatalysts like TiO₂ can extend the effective light spectrum into the visible range, enhancing degradation under natural sunlight. nih.govresearchgate.net The band gap of the photocatalyst determines the wavelength of light it can absorb to generate electron-hole pairs, which in turn produce reactive oxygen species. nih.gov

Microbial Degradation and Biotransformation Processes

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of halogenated aromatic compounds, including chlorinated benzonitriles, is a key process in their removal from the environment.

Numerous microorganisms capable of degrading halogenated aromatic compounds have been isolated from contaminated soils and water. These are often bacteria, though some fungi also possess this capability.

Commonly isolated bacterial genera with the ability to degrade chlorinated aromatics include:

Pseudomonas : Strains of Pseudomonas have been widely studied for their ability to degrade a variety of chlorinated compounds, including chlorobenzenes, chlorophenols, and 2,4,5-T. nih.govepa.govnih.gov For example, Pseudomonas cepacia AC1100 can utilize 2,4,5-trichlorophenoxyacetic acid as its sole source of carbon and energy. nih.gov

Sphingomonas : This genus is known for its catabolic versatility. Sphingomonas sp. strain MT1 has been shown to degrade 2,3,4,6-tetrachlorophenol. nih.gov

Bradyrhizobium : Some strains of this genus, typically known for their role in nitrogen fixation, have been found to degrade 2,4-D. nih.gov

Nocardioides : A Gram-positive bacterium, Nocardioides sp. K44, has been isolated for its ability to degrade 2,3,4,6-tetrachlorophenol. nih.gov

Herbaspirillum : Herbaspirillum sp. K1 is another bacterium capable of degrading tetrachlorophenol, with its activity enhanced by the presence of other organic substrates. nih.gov

The isolation of these microorganisms typically involves enrichment culture techniques, where a sample from a contaminated environment is incubated with the target compound as the sole carbon source, selectively promoting the growth of degrading organisms.

The following table provides examples of microorganisms and the halogenated aromatic compounds they are known to degrade:

| Microorganism | Halogenated Aromatic Substrate | Reference |

|---|---|---|

| Pseudomonas cepacia AC1100 | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | nih.gov |

| Sphingomonas sp. strain MT1 | 2,3,4,6-Tetrachlorophenol | nih.gov |

| Nocardioides sp. K44 | 2,3,4,6-Tetrachlorophenol | nih.gov |

| Herbaspirillum sp. K1 | 2,3,4,6-Tetrachlorophenol | nih.gov |

| Bradyrhizobium sp. HW13 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |

The microbial degradation of halogenated aromatic compounds generally proceeds through a series of enzymatic reactions that lead to the removal of halogen substituents and cleavage of the aromatic ring. While the specific pathway for this compound is not extensively documented, it can be inferred from the metabolism of other chlorinated aromatics.

A common initial step in the aerobic degradation of chlorinated aromatic compounds is the hydroxylation of the aromatic ring, often catalyzed by dioxygenase enzymes. This introduces two hydroxyl groups onto the ring, forming a chlorinated catechol derivative. For instance, the degradation of 2,4-D often proceeds through the formation of 2,4-dichlorophenol (B122985), which is then hydroxylated to 3,5-dichlorocatechol. nih.gov

Following the initial hydroxylation, dehalogenation can occur. This critical step can be catalyzed by different types of enzymes:

Hydrolytic dehalogenases: These enzymes replace a halogen substituent with a hydroxyl group from a water molecule.

Reductive dehalogenases: Under anaerobic conditions, these enzymes replace a halogen with a hydrogen atom.

Oxygenolytic dehalogenases: These enzymes incorporate oxygen into the molecule during the dehalogenation process.

Once the aromatic ring is sufficiently dechlorinated and hydroxylated, it can be cleaved by dioxygenases . There are two main types of ring cleavage:

ortho-cleavage: The bond between the two hydroxylated carbons is broken.

meta-cleavage: The bond adjacent to one of the hydroxylated carbons is broken.

The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original compound to carbon dioxide, water, and chloride ions.

For this compound, a plausible aerobic degradation pathway would involve an initial hydrolysis of the nitrile group to a carboxylic acid, followed by dioxygenase-catalyzed hydroxylation and subsequent dechlorination and ring cleavage, similar to the pathways observed for other chlorinated aromatic acids.

Factors Influencing Biodegradation Efficiency: pH, Temperature, and Nutrient Availability

The biological degradation of this compound is a complex process governed by a variety of environmental factors. The efficiency of microbial breakdown of this compound is significantly influenced by the surrounding pH, temperature, and the availability of essential nutrients.

The pH of the soil and water can directly impact microbial activity and the enzymatic processes involved in biodegradation. While specific optimal pH ranges for the degradation of this compound are not extensively documented in the provided search results, it is a well-established principle that microbial populations and their enzymatic functions have specific pH optima. Deviations from this optimal range can lead to decreased metabolic activity and, consequently, slower degradation rates. For instance, changes in pH can alter the ionization state of organic compounds and the surface charge of microbial cells, affecting the bioavailability and uptake of the contaminant.

Temperature is another critical factor that governs the rate of biodegradation. Generally, microbial activity and enzymatic reactions increase with temperature up to an optimal point, beyond which denaturation of enzymes occurs, leading to a rapid decline in degradation rates. For other chlorinated compounds like 1,2,4-trichlorobenzene, increased temperatures have been shown to have a positive effect on mineralization rates. nih.gov This general principle likely applies to the biodegradation of this compound as well, with warmer temperatures, within a certain range, expected to enhance its microbial degradation.

Nutrient availability is paramount for the growth and metabolic activity of microorganisms responsible for degrading organic pollutants. The presence of essential nutrients such as nitrogen, phosphorus, and potassium can significantly stimulate microbial populations and their degradative capabilities. nih.gov In some bioremediation scenarios, the addition of these nutrients, a practice known as biostimulation, has been shown to enhance the degradation of other persistent organic pollutants. nih.gov Conversely, a lack of essential nutrients can be a limiting factor in the natural attenuation of contaminants like this compound in soil and water environments. The availability of dissolved organic carbon can also play a crucial role in shaping microbial community structure and function. frontiersin.org

Table 1: Factors Influencing Biodegradation Efficiency

| Factor | Influence on Biodegradation | General Observations |

| pH | Affects microbial enzyme activity and contaminant bioavailability. | Optimal pH ranges are specific to the degrading microorganisms. nih.gov |

| Temperature | Influences microbial metabolic rates and enzyme kinetics. | Higher temperatures generally increase degradation rates up to an optimum. nih.gov |

| Nutrient Availability | Essential for microbial growth and metabolism. | Addition of N, P, K can stimulate microbial activity and enhance degradation. nih.gov |

Bioaugmentation and Biostimulation Strategies for Enhanced Degradation

To accelerate the removal of persistent compounds like this compound from the environment, two key bioremediation strategies are often employed: bioaugmentation and biostimulation. medcraveonline.com

Bioaugmentation involves the introduction of specific, pre-selected microorganisms with known degradative capabilities into a contaminated site. medcraveonline.comtaylorandfrancis.com This approach is particularly useful when the indigenous microbial population lacks the ability to efficiently degrade the target contaminant. The goal of bioaugmentation is to supplement the native microbial community with specialized strains that can carry out the desired transformation of the pollutant. medcraveonline.com The success of bioaugmentation depends on various factors, including the ability of the introduced microorganisms to survive, adapt, and compete in the new environment.

Biostimulation , on the other hand, focuses on stimulating the existing native microbial population to degrade contaminants by adding nutrients and other growth-limiting substances. medcraveonline.com This can involve the addition of nitrogen, phosphorus, and other essential elements to the soil or water to enhance the growth and activity of indigenous microorganisms capable of degrading the target pollutant. nih.gov Research on other chlorinated compounds has shown that the addition of biostimulants can lead to higher degradation efficiency. nih.gov

Both bioaugmentation and biostimulation have been successfully applied to a range of pollutants, although specific studies on this compound were not detailed in the search results. The choice between these strategies, or a combination of both, depends on the specific characteristics of the contaminated site and the nature of the pollutant. medcraveonline.com

Abiotic Degradation Processes

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a compound is broken down by reacting with water. The susceptibility of an organic compound to hydrolysis is a key factor in its environmental persistence. While specific data on the hydrolytic stability of this compound was not found, the degradation of similar chlorinated compounds can provide some insights. For instance, the degradation of the herbicide 2,4-D can lead to the formation of 2,4-dichlorophenol as a transformation product. researchgate.netnih.gov Similarly, the degradation of other chlorinated aromatic compounds can result in the formation of various chlorophenols. nih.gov It is plausible that the hydrolysis of this compound could lead to the formation of corresponding tetrachlorophenol isomers and other breakdown products. The rate of hydrolysis is influenced by factors such as pH and temperature.

Sorption and Leaching Characteristics in Soil and Water Systems

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles and its potential for leaching into groundwater. Sorption is the process by which a chemical binds to solid particles, which can reduce its concentration in the water phase and limit its transport.

The extent of sorption is influenced by the properties of both the chemical and the soil. For hydrophobic organic compounds, sorption is often correlated with the organic carbon content of the soil. mdpi.com The Freundlich sorption model is commonly used to describe the non-linear sorption behavior of organic pollutants in soil. nih.gov The distribution coefficient (Kd) is a key parameter that quantifies the partitioning of a contaminant between the solid and water phases. mdpi.com

Leaching is the process by which dissolved substances are transported downward through the soil profile with percolating water. hawaii.edu The potential for a compound to leach is inversely related to its sorption affinity. Compounds that are strongly sorbed to soil particles are less likely to leach into groundwater. The leaching of pesticides and their transformation products is a significant concern for groundwater quality. researchgate.net Factors such as soil type, organic matter content, and the amount of rainfall or irrigation influence the rate of leaching. hawaii.edu

Advanced Analytical Methodologies for 2,3,4,5 Tetrachlorobenzonitrile Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating 2,3,4,5-tetrachlorobenzonitrile (B1295599) from other compounds in a mixture, enabling its precise identification and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with highly sensitive detectors such as the Electron Capture Detector (ECD) or the Electrolytic Conductivity Detector (ELCD), GC provides excellent capabilities for trace-level analysis.

The Electron Capture Detector (ECD) is particularly well-suited for detecting electrophilic compounds, such as halogenated molecules. measurlabs.comscioninstruments.com Invented by James Lovelock, the ECD operates by using a radioactive beta particle emitter (typically Nickel-63) to generate a steady stream of electrons, creating a constant current between two electrodes. scioninstruments.comwikipedia.org When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current. wikipedia.org This reduction in current is proportional to the concentration of the analyte. wikipedia.org The ECD is renowned for its exceptional sensitivity, capable of detecting compounds at picogram or even femtogram levels, making it invaluable for environmental monitoring where contaminant concentrations can be extremely low. wikipedia.orgchromatographyonline.com Its high selectivity towards halogenated compounds, nitriles, and nitro compounds further enhances its utility for analyzing this compound. wikipedia.org

The Electrolytic Conductivity Detector (ELCD) is another selective detector used in GC for the determination of halogen-containing compounds. After the analytes are separated on the GC column, they are passed through a high-temperature reaction tube where halogenated compounds are converted into an ionizable species. This species then dissolves in a deionized solvent, and the change in electrolytic conductivity is measured. The ELCD offers high selectivity for halogenated compounds, reducing interferences from co-eluting non-halogenated matrix components.

Table 1: GC-ECD/ELCD System Parameters for Analysis of Chlorinated Compounds

| Parameter | Setting | Reference |

| GC System | SCION GC with programmable injector | scioninstruments.com |

| Injection | 1 µL, splitless | nih.gov |

| Injector Temperature | Programmed Temperature Vaporization (PTV) | nih.gov |

| Columns | Dual column system: SCION-5ms and another of different polarity | scioninstruments.comepa.gov |

| Column Dimensions | 30 m x 0.53 mm ID fused-silica open-tubular | epa.gov |

| Carrier Gas | Nitrogen or Argon | scioninstruments.com |

| Oven Temperature Program | Initial 35°C, ramped to 220°C | epa.gov |

| Detector | Dual Electron Capture Detectors (ECD) | scioninstruments.com |

| Detector Temperature | Not specified | |

| Makeup Gas | Nitrogen | wikipedia.org |

This table presents typical parameters and does not represent a single, specific analysis of this compound.

For non-volatile or thermally labile compounds, Liquid Chromatography (LC) is the separation method of choice. researchgate.net When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a formidable tool for both targeted and non-targeted analysis. nih.govepa.gov LC-HRMS provides not only retention time data from the LC separation but also highly accurate mass measurements from the HRMS, which aids in the unequivocal identification of the analyte. epa.gov

The LC separation is typically performed using a reversed-phase column, where this compound would be separated based on its hydrophobicity. Following separation, the analyte is introduced into the mass spectrometer. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places). princeton.edu This high mass accuracy allows for the determination of the elemental composition of the analyte, significantly increasing the confidence in its identification. Furthermore, HRMS can perform tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic fragmentation pattern, providing further structural information. researchgate.net This technique is particularly useful for distinguishing between isomers that have the same elemental composition and thus the same exact mass.

Table 2: General Parameters for LC-HRMS Analysis of Organic Pollutants

| Parameter | Setting/Description | Reference |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.govnih.gov |

| Column | C8 or C18 reversed-phase | princeton.edueurl-pesticides.eu |

| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol, acetonitrile) with additives like formic acid or ammonium (B1175870) formate | princeton.edueurl-pesticides.eu |

| Ionization Source | Electrospray Ionization (ESI) | princeton.edu |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) | princeton.edunih.gov |

| Acquisition Mode | Full scan for identification and quantification, with data-dependent MS/MS for structural confirmation | nih.gov |

| Mass Resolution | Variable, often set to maximize sensitivity and accuracy | nih.gov |

This table presents typical parameters and does not represent a single, specific analysis of this compound.

For the analysis of highly complex samples, such as environmental extracts or biological tissues, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govresearchgate.net In GCxGC, two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a polar column) are coupled in series via a modulator. researchgate.net The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. researchgate.net

This process results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility in the first dimension and polarity in the second. researchgate.net This structured separation provides a much higher peak capacity, allowing for the resolution of compounds that would co-elute in a single-column separation. nih.gov When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS is an exceptionally powerful tool for the non-targeted analysis of complex mixtures, enabling the identification of a vast number of compounds in a single run. taylorandfrancis.comnih.govnih.gov

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds.